2-(3-Hydroxypropyl)-5-methoxyphenol
Description
Scientific Significance and Research Landscape
Currently, 2-(3-Hydroxypropyl)-5-methoxyphenol does not have a significant, well-documented role in dedicated academic research. A review of scientific databases indicates a notable lack of studies focused specifically on its synthesis, biological activities, or therapeutic potential. Its significance is therefore primarily derived from its classification as a methoxyphenol, a class of compounds that has garnered considerable scientific interest.
Methoxyphenols, as a group, are important for several reasons. For instance, guaiacol (B22219) (2-methoxyphenol) is a major product from the pyrolysis of lignin (B12514952), making it a key compound in biomass research. wikipedia.org Other methoxyphenol derivatives are explored in medicinal chemistry for their potential biological activities. The research landscape for this specific isomer, however, is largely undefined, suggesting it may be a novel compound for future investigation or an intermediate in complex synthetic pathways that has not been individually characterized in published literature.
Historical Perspectives in Chemical Research
There is no prominent historical record detailing the discovery or initial synthesis of this compound in seminal chemical research. Unlike its well-known isomers such as guaiacol, which has been known for over a century as a product of wood creosote, this compound does not feature in the historical development of phenol (B47542) chemistry. Its existence is primarily noted in modern chemical supplier catalogs, identified by its CAS number 106800-26-4. chemsrc.com
Structural Classification and Nomenclature in Organic Chemistry
From a structural standpoint, this compound is a substituted aromatic compound. Its classification can be broken down as follows:
Phenol: It contains a hydroxyl (-OH) group directly attached to a benzene (B151609) ring.
Methoxyphenol: It is a phenol that also bears a methoxy (B1213986) (-OCH₃) group. nih.gov Specifically, it is a monomethoxybenzene. nih.gov
Substituted Phenol: The benzene ring has three substituents: a hydroxyl group, a methoxy group, and a 3-hydroxypropyl group (-CH₂CH₂CH₂OH).
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the benzene ring prioritizes the hydroxyl group at position 1, leading to the substituent placements at positions 2 and 5.
To understand its structural context, it is useful to compare it with its foundational isomers, the simple methoxyphenols.
Interactive Table 1: Comparison of Methoxyphenol Isomers
| Common Name | IUPAC Name | Structure | CAS Number | Key Differentiating Feature |
|---|---|---|---|---|
| Guaiacol | 2-Methoxyphenol | Methoxy group is ortho to the hydroxyl group. | 90-05-1 wikipedia.org | Methoxy group is ortho to the hydroxyl group. |
| - | 3-Methoxyphenol (B1666288) | Methoxy group is meta to the hydroxyl group. | 150-19-6 nih.gov | Methoxy group is meta to the hydroxyl group. |
| Mequinol | 4-Methoxyphenol | Methoxy group is para to the hydroxyl group. | 150-76-5 wikipedia.org | Methoxy group is para to the hydroxyl group. |
Overview of Research Trajectories (e.g., Synthetic, Biological, Computational)
Dedicated research trajectories for this compound are not documented in the current scientific literature. There are no prominent published studies detailing its specific synthesis, its biological evaluation, or computational analysis of its properties.
However, potential research avenues can be inferred from studies on related compounds:
Synthetic Research: The synthesis of substituted phenols is a well-established field. Research on this compound would likely involve multi-step organic synthesis, potentially starting from a more common methoxyphenol and introducing the hydroxypropyl side chain.
Biological Research: Its isomers have known biological roles. Mequinol (4-methoxyphenol), for example, is used in dermatology for skin depigmentation. wikipedia.org 3-Methoxyphenol has been noted for its biological toxicity. This suggests that this compound could be a candidate for biological screening to determine if it possesses any useful or adverse biological effects. The presence of both a phenolic hydroxyl and an alkyl alcohol group offers two sites for potential metabolic interactions or further functionalization.
Computational Research: In the absence of experimental data, computational methods could be employed to predict its physicochemical properties, such as solubility, lipophilicity (LogP), and potential for hydrogen bonding, as well as to model its interactions with biological targets.
Interactive Table 2: Physicochemical Properties and Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 106800-26-4 chemsrc.com |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Storage Recommendation | Sealed in dry, 2-8°C |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypropyl)-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-5,7,11-12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFPORRDVHZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Biosynthetic Investigations
Identification from Botanical Sources
While direct isolation of 2-(3-Hydroxypropyl)-5-methoxyphenol is not widely reported, research into the chemical constituents of various plants has led to the identification of structurally similar compounds. These findings suggest potential, though unconfirmed, sources for the target molecule.
Scientific investigations into the chemical makeup of several plant species have revealed the presence of isomers of this compound. For instance, a derivative of 5-(3-hydroxypropyl)-2-methoxyphenol (B49062) was identified as a new compound, named erinaceol, during a study on Echinops erinaceus Kit Tan. This finding points to the existence of a closely related structural framework within this plant species.
The isomer 4-(3-Hydroxypropyl)-2-methoxyphenol, commonly known as dihydroconiferyl alcohol, is a well-documented natural product. nih.govcymitquimica.comsigmaaldrich.com It has been identified in a variety of plants, including lettuce and romaine lettuce, and is also found in the spring sap of the sycamore maple (Acer pseudoplatanus L). foodb.camedchemexpress.com Furthermore, a related compound, 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol, has been reported in species such as Juniperus communis and Croton lechleri. nih.gov
Currently, there is no available scientific literature detailing the isolation of this compound from Krameria lappacea or Solanum nigrum L. The following table summarizes the botanical sources of closely related compounds.
| Plant Species | Isolated Compound | Common Name of Compound |
| Echinops erinaceus Kit Tan | Erinaceol (a derivative of 5-(3-hydroxypropyl)-2-methoxyphenol) | - |
| Acer pseudoplatanus L. | 4-(3-Hydroxypropyl)-2-methoxyphenol | Dihydroconiferyl alcohol |
| Lettuce, Romaine Lettuce | 4-(3-Hydroxypropyl)-2-methoxyphenol | Dihydroconiferyl alcohol foodb.ca |
| Juniperus communis | 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol | - nih.gov |
| Croton lechleri | 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol | - nih.gov |
Lignin (B12514952), a complex polymer in plant cell walls, is a known source of various phenolic compounds upon degradation. The pyrolysis of lignin yields a mixture of substances, including methoxyphenols. While specific identification of this compound as a direct product of lignin degradation is not explicitly documented, the fundamental structure of this compound suggests it could potentially be formed through such processes. The degradation of lignin is a known source of its monomeric precursors, the monolignols, which include p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are the building blocks for the phenylpropanoid class of compounds.
Proposed Biosynthetic Pathways
The biosynthesis of this compound has not been specifically elucidated. However, based on the structure of the compound, it is highly probable that it is synthesized via the phenylpropanoid pathway. wikipedia.orgnumberanalytics.com This pathway is responsible for the creation of a wide array of natural products in plants, including flavonoids, lignans (B1203133), and other phenolic compounds. tandfonline.comnih.gov
The phenylpropanoid pathway begins with the amino acid phenylalanine, and in some cases, tyrosine. wikipedia.orgtandfonline.com A series of enzymatic reactions, including deaminations, hydroxylations, and methylations, convert these precursors into various cinnamic acid derivatives. tandfonline.com Key enzymes in this pathway include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of phenylalanine to cinnamic acid. tandfonline.com
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. tandfonline.com
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to form p-coumaroyl-CoA, a central intermediate. numberanalytics.com
From p-coumaroyl-CoA, the pathway branches out to produce a multitude of compounds. The formation of the propyl side chain and the specific hydroxylation and methoxylation patterns of this compound would involve further enzymatic steps, likely carried out by reductases, monooxygenases, and methyltransferases. tandfonline.com
The metabolic origin of this compound is rooted in the shikimate pathway, which produces the aromatic amino acid precursors for the phenylpropanoid pathway. wikipedia.org This central metabolic route in plants, fungi, and bacteria is responsible for the biosynthesis of a wide range of aromatic compounds. Therefore, this compound is considered a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. nih.gov
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches
Total synthesis provides a means to construct the target molecule from basic chemical building blocks. This allows for the precise placement of functional groups and the potential for structural variations.
A common strategy in the synthesis of substituted phenols involves the protection of the reactive phenolic hydroxyl group, followed by electrophilic substitution on the aromatic ring, and subsequent deprotection. A key precursor, 5-bromo-2-methoxyphenol, can be synthesized from o-methoxyphenol (guaiacol). This process involves an initial acetylation of the phenolic hydroxyl group using acetic anhydride. The resulting acetate (B1210297) is then brominated, typically with bromine in the presence of an iron catalyst, to introduce a bromine atom at the position para to the methoxy (B1213986) group. The final step is the deacetylation to restore the phenolic hydroxyl group. nih.govnih.gov
Table 1: Synthesis of 5-Bromo-2-methoxyphenol
| Step | Reactants | Reagents/Catalysts | Product |
| 1. Acetylation | o-Methoxyphenol | Acetic anhydride | 2-Methoxyphenyl acetate |
| 2. Bromination | 2-Methoxyphenyl acetate | Bromine, Iron powder | 5-Bromo-2-methoxyphenyl acetate |
| 3. Deacetylation | 5-Bromo-2-methoxyphenyl acetate | Acid or Base | 5-Bromo-2-methoxyphenol |
The formation of the carbon-carbon bond that constitutes the propyl side chain is a critical step in the synthesis of 2-(3-Hydroxypropyl)-5-methoxyphenol.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. nih.gov While direct synthesis of this compound using these methods is not extensively documented in the provided search results, the principles are applicable to the synthesis of its precursors and analogues.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It could be envisioned for the introduction of a three-carbon chain that can be subsequently reduced to the propyl group.
Stille-type Coupling: This reaction couples an organotin compound with an organic halide. A Stille-type coupling has been utilized in the synthesis of related furan-containing natural products, demonstrating its utility in constructing complex molecular architectures.
Table 2: Overview of Selected Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst |
| Sonogashira | Terminal alkyne | Aryl/Vinyl Halide | Palladium/Copper |
| Stille | Organotin | Aryl/Vinyl Halide or Triflate | Palladium |
| Suzuki | Organoboron | Aryl/Vinyl Halide or Triflate | Palladium |
| Hiyama | Organosilicon | Aryl/Vinyl Halide or Triflate | Palladium |
Organometallic reagents, such as Grignard reagents, are fundamental in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com A general approach involves the reaction of a Grignard reagent with a carbonyl compound, like an aldehyde or ketone, to form an alcohol upon acidic workup. sigmaaldrich.com
A pertinent example is the synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphine oxides and phosphinates. This is achieved through the regioselective ring-opening of oxaphospholane 2-oxide precursors with various Grignard reagents. This reaction directly yields a γ-hydroxypropyl group attached to the phosphorus center, showcasing a method to construct the specific side chain present in this compound. encyclopedia.pub
Table 3: Grignard Reagent-Mediated Ring-Opening of Oxaphospholanes
| Substrate | Reagent | Product | Key Feature |
| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Grignard Reagent (R-MgX) | γ-Hydroxypropyl phosphinate | Formation of a γ-hydroxypropyl group |
| 2-Phenyl-1,2-oxaphospholane 2-oxide | Grignard Reagent (R-MgX) | γ-Hydroxypropyl phosphine (B1218219) oxide | Formation of a γ-hydroxypropyl group |
Oxidative cyclization is a powerful strategy for the synthesis of complex cyclic molecules from acyclic precursors. This method often involves the use of a hypervalent iodine reagent or a transition metal catalyst to induce an intramolecular cyclization of a phenol (B47542) or phenol ether derivative. Current time information in Bangalore, IN.molport.com This approach is particularly useful for constructing heterocyclic ring systems. Current time information in Bangalore, IN.
For instance, the oxidative intramolecular cyclization of a phenol derivative has been employed to form the benzo[de] encyclopedia.pub-naphthyridine ring system, a core structure in certain alkaloids. Current time information in Bangalore, IN. While not a direct synthesis of the acyclic this compound, the principles of functional group manipulation inherent in these reactions are relevant. Functional group interconversions, such as the reduction of a carbonyl or an alkene within a side chain, are often necessary final steps to arrive at the desired saturated hydroxypropyl group.
A semi-synthetic approach, starting from readily available natural products, can be an efficient route to the target molecule. Eugenol (B1671780), a major component of clove oil, is a common starting material. The synthesis begins with the epoxidation of the allyl group of eugenol, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form eugenol epoxide (2-methoxy-4-(oxiran-2-ylmethyl)phenol).
The subsequent step involves the ring-opening of the epoxide. This can be achieved with a variety of nucleophiles. To obtain the 3-hydroxypropyl side chain, a nucleophilic source of hydride, such as a reducing agent, would be required to open the epoxide ring at the terminal carbon. The reaction of eugenol epoxide with alcohols in the presence of a Lewis acid leads to the formation of β-alkoxy alcohols, which are valuable intermediates in pharmaceutical synthesis.
Table 4: Synthesis from Eugenol
| Step | Starting Material | Reagent | Product |
| 1. Epoxidation | Eugenol | m-Chloroperoxybenzoic acid (m-CPBA) | Eugenol epoxide |
| 2. Ring-opening | Eugenol epoxide | Nucleophile (e.g., alcohol, reducing agent) | Substituted 3-hydroxypropyl phenol derivative |
Lignin (B12514952) Depolymerization and Catalytic Hydrogenolysis Approaches
Lignin, a complex biopolymer rich in aromatic subunits, represents a key renewable feedstock for the production of valuable aromatic chemicals, including this compound. dtu.dkaalto.fi Catalytic depolymerization and hydrogenolysis are primary strategies to break down the intricate structure of lignin into smaller, more manageable phenolic compounds.
One approach involves the catalytic depolymerization of ammonia-treated lignin over a platinum-on-alumina catalyst. rsc.org Studies have shown that reaction conditions, such as solvent composition and gas atmosphere, significantly influence product distribution. For instance, using 100% methanol (B129727) as a solvent has been found to be more effective than water or methanol-water mixtures, leading to higher yields of alkylphenols. rsc.org The reaction is typically conducted in a batch autoclave reactor under hydrogen pressure, which is crucial for achieving good conversion rates. rsc.org Without hydrogen, the conversion of lignin is poor. rsc.org The process yields a variety of phenolic compounds, and through optimization, the selectivity towards specific products like 4-(3-hydroxypropyl)-2-methoxyphenol can be enhanced. rsc.org
Another method is the oxidative depolymerization of lignosulphonates, a water-soluble type of lignin, using heterogeneous catalysts like Cu-Mn/δ-Al2O3 under oxygen pressure. dtu.dk This process, carried out in a mechanically stirred Parr reactor, primarily yields products such as vanillin (B372448) and vanillic acid, but highlights the potential of catalytic oxidation for lignin valorization. dtu.dk
Furthermore, molybdenum-based catalysts, such as MoS2, have demonstrated high activity in the depolymerization of enzymatic hydrolysis lignin (EHL). aalto.fi These catalysts are effective for demethylation, dehydroxylation, and alkylation reactions, breaking both C-O and C-C bonds within the lignin structure to produce a range of aromatic monomers. aalto.fi
The "lignin first" approach is a promising strategy that involves integrating lignin extraction and catalytic conversion into a single process. youtube.com This method aims to preserve the quality of the lignin and facilitate its depolymerization into valuable platform chemicals. Reductive catalytic fractionation (RCF) is a key technique in this approach, often utilizing a catalyst to both cleave the lignin polymer and hydrogenate the resulting unsaturated fragments to produce stable, reduced monomers. youtube.com
Table 1: Examples of Catalytic Systems for Lignin Depolymerization
| Catalyst | Lignin Source | Solvent | Key Products | Reference |
| Pt/alumina | Ammonia-treated lignin | Methanol | Substituted 4-propyl-2,6-dimethoxyphenol compounds | rsc.org |
| Cu-Mn/δ-Al2O3 | Lignosulphonate | Water | Vanillin, p-hydroxybenzaldehyde, vanillic acid | dtu.dk |
| MoS2 | Enzymatic hydrolysis lignin (EHL) | Methanol | 2-(tert-butyl)-3-methylphenol | aalto.fi |
Regioselective and Stereoselective Synthesis
The precise control over the arrangement of functional groups on the aromatic ring and the stereochemistry of side chains is critical in the synthesis of complex molecules like this compound.
Regioselective synthesis ensures that functional groups are introduced at specific positions on the benzene (B151609) ring. In the context of guaiacol (B22219) derivatives, this is crucial for obtaining the desired isomer. For instance, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes can produce different isomers of aryl-substituted 2-methoxyphenols depending on the acid used. nih.gov Boron trichloride (B1173362) promotes the formation of 2-methoxy-5-arylphenol molecules, while methane (B114726) sulfonic acid leads to 2-methoxy-4-aryl-6-methylphenol derivatives. nih.gov
The synthesis of 3-methoxyphenol (B1666288) from resorcinol (B1680541) provides a classic example of controlling regioselectivity. By treating resorcinol with sodium hydroxide (B78521) and then dimethyl sulfate (B86663) under controlled temperature, one of the hydroxyl groups is selectively methylated. chemicalbook.com This highlights the importance of reaction conditions in directing the outcome of the synthesis.
When a molecule contains one or more stereocenters, as can be the case with a substituted propyl side chain, controlling the three-dimensional arrangement of atoms becomes paramount. Enantioselective and diastereoselective synthesis aims to produce a single desired stereoisomer.
Evans' chemistry, for example, has been employed for the stereoselective synthesis of related compounds like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and a chiral oxazolidinone derivative. While the initial diastereoselectivity may be moderate, the resulting diastereomers can often be separated by chromatography. nih.gov Subsequent chemical transformations, such as dechlorination and cleavage of the chiral auxiliary, yield the enantiomerically enriched target molecule. nih.gov Such strategies could be adapted for the stereoselective synthesis of this compound if a chiral center is present on the propyl side chain.
Novel Synthetic Route Development and Optimization
The development of new synthetic pathways and the optimization of existing ones are driven by the need for more efficient, sustainable, and scalable processes.
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. escholarship.org In the synthesis of phenolic compounds, this can involve the use of greener solvents, catalysts, and reaction conditions.
An example of a green chemistry approach is the oxidation of phenylboronic acids using hydrogen peroxide in ethanol. chemicalbook.com This method avoids the use of harsh or toxic reagents and can proceed rapidly at room temperature. The use of water to quench the reaction and ethyl acetate for extraction are also considered more environmentally benign choices. chemicalbook.com Applying such principles to the synthesis of this compound could involve exploring biocatalytic routes, using renewable starting materials beyond lignin, and minimizing waste generation through process optimization.
Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. escholarship.org This can be achieved through the use of novel reactors, such as membrane reactors or adsorptive reactors, and by integrating multiple process steps into a single unit. escholarship.org
For the synthesis of this compound, scaling up from laboratory-based procedures to industrial production requires careful consideration of factors such as heat and mass transfer, reaction kinetics, and catalyst stability and reusability. The transition from batch reactors, commonly used in laboratory research, to continuous flow systems can offer significant advantages in terms of control, safety, and efficiency. dtu.dkrsc.org Technoeconomic analysis is also a crucial step in evaluating the commercial viability of a new or intensified process. escholarship.org
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) Applications
Electrospray Ionization (ESI-MS) in Complex Mixtures
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of moderately polar compounds within complex mixtures, such as natural product extracts or biological fluids. For a molecule like 2-(3-Hydroxypropyl)-5-methoxyphenol, which contains both a phenolic hydroxyl and an alcoholic hydroxyl group, ESI is particularly effective due to the compound's ability to be readily ionized.
In complex matrices, ESI-MS allows for the selective detection of the target compound based on its mass-to-charge ratio (m/z). Depending on the polarity mode and the pH of the solvent, different ions can be expected:
Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be easily deprotonated to form the phenoxide anion. This would result in a prominent signal at an m/z of 181.08.
Positive Ion Mode ([M+H]⁺, [M+Na]⁺): Protonation can occur, leading to the protonated molecule [M+H]⁺ at an m/z of 183.10. Adduct formation with alkali metals, such as sodium, is also common, which would produce an ion [M+Na]⁺ at an m/z of 205.08.
While specific studies detailing the ESI-MS analysis of this compound in complex mixtures are not abundant, the principles of analyzing related phenolic compounds, such as those found in lignin (B12514952) pyrolysis products, are well-established. wikipedia.org The high sensitivity and specificity of ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), would enable its fragmentation pattern to be studied for unambiguous identification even in a complex background.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides definitive information about the functional groups present in a molecule. The FT-IR spectrum of this compound, which has been documented for its isomer Dihydroconiferyl alcohol, displays characteristic absorption bands that confirm its structure. nih.gov
Key functional groups and their expected vibrational frequencies include the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the substituted aromatic ring. The FT-IR spectrum of guaiacol (B22219), a structurally related compound, shows similar characteristic peaks. researchgate.netresearchgate.netchemicalbook.com
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3550-3200 | O-H Stretching | Phenolic and alcoholic hydroxyl groups (broad band due to hydrogen bonding) |
| 3000-2850 | C-H Stretching | Aliphatic C-H bonds in the propyl side chain |
| ~3010 | C-H Stretching | Aromatic C-H bonds |
| 1600-1450 | C=C Stretching | Aromatic ring skeletal vibrations |
| ~1270 | C-O Stretching | Aryl-alkyl ether (methoxy group) |
| ~1030 | C-O Stretching | Primary alcohol |
These assignments are consistent with the known spectra of phenols and ethers, confirming the presence of the key structural motifs within the molecule. nih.gov
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule and identify its chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring. An investigation into its isomer, Dihydroconiferyl alcohol, found absorption maxima at approximately 281.6 nm when measured in 95% ethanol. cdnsciencepub.com
This absorption is attributed to π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are auxochromes, influences the position and intensity of this absorption band. The methoxy group, in particular, is known to cause a bathochromic (red) shift in the absorption maximum of phenols. sielc.comsielc.com In alkaline solutions, the deprotonation of the phenolic hydroxyl group would lead to the formation of a phenoxide ion, resulting in a further bathochromic shift and a change in the absorption spectrum. mdpi.com
| λmax | Solvent | Electronic Transition | Chromophore |
| ~282 nm | Ethanol | π → π* | Substituted benzene ring |
This spectroscopic signature is characteristic of guaiacyl-type lignans (B1203133) and related phenolic compounds. cdnsciencepub.comresearchgate.net
X-Ray Crystallography for Solid-State Structure (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. However, a search of publicly available crystallographic databases indicates that a crystal structure for this compound has not been reported to date. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline form, is not currently possible.
Preclinical Biological Activities and Mechanistic Investigations
Anti-inflammatory Pathways and Modulation
The anti-inflammatory effects of eugenol (B1671780) and its derivatives are well-documented, primarily centering on their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. nih.govmdpi.comnih.gov
Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase-1/2, 5-Lipoxygenase, Microsomal Prostaglandin E₂ Synthase-1)
Eugenol and its analogues have demonstrated significant inhibitory effects on enzymes that are crucial in the inflammatory cascade. Notably, eugenol has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. mdpi.com This inhibitory action is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). Studies on dehydrodi-isoeugenol, another eugenol-related compound, have also pointed towards COX-2 inhibition as a key mechanism for its anti-inflammatory effects. abstractarchives.com
While direct studies on 2-(3-Hydroxypropyl)-5-methoxyphenol are not available, its structural similarity to eugenol suggests a potential to interact with and inhibit these pro-inflammatory enzymes.
Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor kappa-B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Eugenol has been found to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. nih.govmdpi.com In lipopolysaccharide (LPS)-stimulated macrophages, eugenol treatment has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators. mdpi.com Furthermore, dehydrodi-isoeugenol has been observed to inhibit the binding of activator protein-1 (AP-1), another key transcription factor in inflammation, to its target DNA sequence in LPS-stimulated cells. abstractarchives.com
Given that this compound shares the core phenolic structure of eugenol, it is plausible that it could also modulate the NF-κB and other inflammatory signaling pathways.
In Vitro Cellular Anti-inflammatory Assays
In vitro studies using cellular models of inflammation have provided substantial evidence for the anti-inflammatory potential of eugenol. In these assays, eugenol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in LPS-stimulated THP-1 macrophages. mdpi.com This reduction in cytokine production is a direct consequence of the modulation of signaling pathways like NF-κB.
The following table summarizes the anti-inflammatory activities of eugenol in cellular assays:
| Cell Line | Stimulant | Treatment | Effect | Reference |
| THP-1 Macrophages | LPS | Eugenol | Reduced expression of IL-1β, IL-6, and COX-2 | mdpi.com |
Antioxidant and Radical Scavenging Properties
The phenolic hydroxyl group present in eugenol and its derivatives is a key structural feature responsible for their potent antioxidant and radical scavenging activities. nih.gov
Free Radical Scavenging Assays (e.g., DPPH, ORAC)
The antioxidant capacity of eugenol and its derivatives has been extensively evaluated using various in vitro assays. In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, eugenol has demonstrated significant activity. scielo.brnih.gov Similarly, the Oxygen Radical Absorbance Capacity (ORAC) assay has confirmed the high antioxidant potential of eugenol and its derivatives. scielo.br These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage.
A study comparing the DPPH scavenging activity of various eugenol derivatives found that the presence and accessibility of the phenolic hydroxyl group are crucial for this activity. abstractarchives.com
The table below presents data on the antioxidant activity of eugenol from free radical scavenging assays:
| Assay | Compound | Activity/Result | Reference |
| DPPH | Eugenol | High free radical scavenging capacity | scielo.brnih.gov |
| ORAC | Eugenol | High antioxidant capacity | scielo.br |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. Eugenol has been shown to be a potent inhibitor of lipid peroxidation. nih.gov In one study, eugenol inhibited lipid peroxidation of a linoleic acid emulsion by 96.7% at a concentration of 15 µg/mL. nih.gov This protective effect is attributed to its ability to scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.
The structural features of this compound, particularly the methoxy (B1213986) and hydroxyl groups on the phenyl ring, are indicative of its potential to exhibit similar or even enhanced antioxidant and anti-lipid peroxidation activities compared to its parent compound.
Cellular Antioxidant Mechanisms
The compound this compound is a methoxyphenol, a class of compounds recognized for their antioxidant properties. nih.gov These natural substances are being explored as alternatives to synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) due to potential health concerns associated with the latter. nih.gov The antioxidant activity of methoxyphenols is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov
The cellular antioxidant defense system is a complex network involving various enzymes and molecules. A key player in this system is the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby activating their transcription. mdpi.com
The structure of flavonoids, a class of polyphenols, influences their antioxidant activity. For instance, studies on 4',5,7-trihydroxyflavonoids have shown that the C4'-OH group is a primary site for hydrogen atom transfer, a key mechanism of antioxidant action. researchgate.net The specific structural type of the flavonoid can affect the antioxidant ability, site, and speed of reaction. researchgate.net
Antimicrobial and Antifungal Efficacy
In Vitro Susceptibility Testing Against Bacterial Strains (e.g., H. pylori, Staphylococcus aureus, Escherichia coli)
The antimicrobial potential of methoxyphenol compounds has been evaluated against various bacterial strains.
Helicobacter pylori : Phenolic compounds found in virgin olive oil have demonstrated strong bactericidal activity against Helicobacter pylori. nih.govresearchgate.net Some of these compounds were effective at concentrations as low as 1.3 µg/mL. nih.govresearchgate.net Studies have shown that these polyphenols can diffuse into the gastric environment and remain stable in acidic conditions, suggesting their potential as chemopreventive agents against peptic ulcers and gastric cancer associated with H. pylori infection. nih.govresearchgate.net
Staphylococcus aureus : The search for natural antibacterial agents has become critical due to the rise of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). teknolabjournal.com Plant-derived compounds are being investigated for their potential to combat these infections. jocpr.com For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has shown a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov This compound is also effective in eradicating preformed biofilms of MRSA. nih.gov
Escherichia coli : The antibacterial activity of various plant extracts has also been tested against Escherichia coli. researchgate.net For example, a hybrid peptide, LENART01, demonstrated potent activity against several E. coli strains, with MIC values ranging from 0.782 to 1.070 µg/mL for different strains. mdpi.com
| Compound/Extract | Bacterial Strain | Activity | Source |
|---|---|---|---|
| Olive Oil Polyphenols | Helicobacter pylori | Bactericidal at 1.3 µg/mL | nih.govresearchgate.net |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | MIC of 1024 µg/ml | nih.gov |
| LENART01 (Hybrid Peptide) | Escherichia coli (R2, R3, R4 strains) | MIC of 0.782–1.070 µg/mL | mdpi.com |
Antifungal Activity Against Fungal Species (e.g., Candida albicans)
Candida albicans is a common cause of fungal infections, and the development of new antifungal agents is crucial. nih.gov Natural products and their derivatives are a promising source for such agents. mdpi.com For example, eugenol-imidazole hybrids have shown potent antifungal activity against Candida species, with a minimal inhibitory concentration (MIC) of 4.6 µM against C. albicans. mdpi.com This was found to be significantly more effective than the standard antifungal drug miconazole. mdpi.com
Mechanistic Insights into Microbial Inhibition (e.g., Membrane Disruption)
The antimicrobial action of many natural compounds involves the disruption of the microbial cell membrane. mdpi.com For instance, the antifungal activity of certain compounds against C. albicans is attributed to their ability to disrupt the fungal plasma membrane. mdpi.com This can be achieved by interfering with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, or by affecting membrane-associated enzyme activities. mdpi.com Similarly, the antibacterial mechanism of 2-hydroxy-4-methoxybenzaldehyde against S. aureus involves targeting the cell membrane, leading to the release of intracellular components. nih.gov
Cytotoxicity and Antiproliferative Studies (In Vitro)
Evaluation against Cancer Cell Lines (e.g., HCT-116, CACO2, KB cells)
The cytotoxic and antiproliferative effects of various compounds are often evaluated using cancer cell lines.
HCT-116 : The human colorectal cancer cell line HCT-116 is frequently used in such studies. springermedizin.de Plant-derived polyphenolic compounds have been shown to induce apoptosis (programmed cell death) in HCT-116 cells. springermedizin.de For example, certain extracts can induce cell cycle arrest and apoptosis in these cells. nih.govnih.gov
CACO2 : The human colon adenocarcinoma cell line Caco-2 is another common model for studying cytotoxicity. mdpi.comnih.gov Studies have shown that various plant extracts can inhibit the viability of Caco-2 cells. mdpi.comresearchgate.net The cytotoxic effects are often dose-dependent. nih.govmdpi.com For instance, some extracts have been shown to induce apoptosis in Caco-2 cells through a p53-mediated pathway. mdpi.com
KB cells : While specific data for this compound against KB cells was not found in the provided search results, the general approach involves exposing the cancer cells to the compound and assessing cell viability and proliferation.
| Cell Line | Compound/Extract | Observed Effect | Source |
|---|---|---|---|
| HCT-116 | Plant-derived polyphenolic compounds | Induction of apoptosis | springermedizin.de |
| CACO-2 | Plant extracts | Inhibition of cell viability | mdpi.comresearchgate.net |
| CACO-2 | L. virginicum extract | p53-mediated apoptosis | mdpi.com |
Cell Viability and Growth Inhibition Assays
There is no available information from in vitro studies on the effect of this compound on the viability and growth of cell lines. Data from assays such as MTT, XTT, or trypan blue exclusion, which are commonly used to determine cytotoxic or cytostatic effects, have not been reported for this compound. Consequently, key metrics like IC50 (half-maximal inhibitory concentration) values across different cell types are unknown.
Molecular Targets in Cancer Cell Models
Investigations into the specific molecular targets of this compound in cancer cell models have not been documented in the available literature. There are no studies identifying the signaling pathways, proteins, or genes that may be modulated by this compound to elicit any potential anti-cancer effects.
Enzyme Modulation and Receptor Interactions
Specific Enzyme Inhibition or Activation
There is a lack of data on the modulatory effects of this compound on specific enzymes. Studies detailing its potential as an inhibitor or activator of key enzymes involved in physiological or pathological processes have not been published.
Ligand-Receptor Binding Studies (In Vitro)
No in vitro ligand-receptor binding studies for this compound have been reported. As a result, its affinity and selectivity for any particular biological receptor remain uncharacterized.
Preclinical Pharmacokinetic and Metabolic Studies (In Vitro and Animal Models)
Absorption, Distribution, Metabolism, and Excretion
Comprehensive preclinical data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are not available. There is no information from in vitro assays (e.g., using liver microsomes or hepatocytes to study Phase I and Phase II metabolic enzymes) or from studies in animal models that would describe its pharmacokinetic properties.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, predict reactivity, and simulate spectroscopic data.
Electronic Structure Analysis and Reactivity Prediction
No dedicated studies on the electronic structure analysis or reactivity prediction of 2-(3-Hydroxypropyl)-5-methoxyphenol were identified. Such research would typically involve methods like Density Functional Theory (DFT) to calculate molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. This information is crucial for predicting how the molecule might behave in chemical reactions and biological environments.
Spectroscopic Property Prediction
Similarly, there is no available research on the computational prediction of spectroscopic properties for this compound. Theoretical calculations of NMR chemical shifts and vibrational frequencies are powerful tools for confirming molecular structures and interpreting experimental spectra. The absence of such data indicates a lack of computational characterization for this specific compound.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein target.
Ligand-Protein Interaction Prediction
No molecular docking studies were found that investigate the interaction of this compound with key protein targets such as DNA gyrase, FabI (enoyl-acyl carrier reductase), DHFR (dihydrofolate reductase), or β-catenin. Research in this area would provide valuable insights into the compound's potential as an inhibitor or modulator of these important biological macromolecules.
Binding Affinity Estimation for Biological Targets
In line with the lack of docking studies, no reports on the estimated binding affinity of this compound to any biological targets were discovered. Binding affinity calculations are essential for ranking potential drug candidates and understanding the strength of ligand-protein interactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. No MD simulation studies featuring this compound have been published. Such simulations would be invaluable for assessing the stability of its potential interactions with protein targets and understanding its behavior in a dynamic biological system.
Conformational Analysis and Dynamics in Solution
The flexibility of the 3-hydroxypropyl side chain and the rotational freedom around the bond connecting it to the phenyl ring mean that this compound can adopt multiple low-energy conformations. Conformational analysis studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), are used to identify the most stable structures in the gas phase and in solution.
In solution, the conformational equilibrium can be influenced by explicit and implicit solvent models. Molecular dynamics (MD) simulations further elucidate the dynamic behavior of the molecule over time, showing how it transitions between different conformational states. These simulations reveal the probability of finding the molecule in a particular shape, which is critical for understanding its interaction with binding partners. The presence of intramolecular hydrogen bonds, for instance between the hydroxyl groups, can significantly stabilize certain conformations, and this is a key aspect of investigation in these computational studies.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents
| Conformer | Gas Phase (kcal/mol) | Water (kcal/mol) | DMSO (kcal/mol) |
| A (Extended) | 0.00 | 0.00 | 0.00 |
| B (Folded, Intramolecular H-Bond) | -1.50 | -0.50 | -0.80 |
| C (Gauche) | 0.80 | 0.95 | 0.85 |
This table is illustrative and intended to represent typical data from conformational analysis studies.
Protein-Ligand Complex Stability
To investigate how this compound might interact with biological targets, molecular docking and molecular dynamics simulations of the protein-ligand complex are performed. Docking studies predict the preferred binding orientation of the compound within the active site of a protein. Following docking, MD simulations are used to assess the stability of this predicted binding pose.
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMD) of the ligand and protein backbone, which indicates the stability of the complex over time. A stable complex will exhibit minimal deviations. Additionally, the Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein are most affected by the ligand's binding. Binding free energy calculations, using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity.
Structure-Activity Relationship (SAR) Modeling
SAR studies are essential for optimizing the biological activity of a lead compound like this compound. By systematically modifying its structure and evaluating the effects of these changes on its activity, researchers can develop more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, various molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Example of Descriptors Used in a QSAR Model for Phenolic Compounds
| Descriptor | Type | Contribution to Activity |
| LogP | Lipophilicity | Positive |
| Molar Refractivity | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Hydrogen Bond Donors | Topological | Positive |
This table represents a typical output from a QSAR study, indicating the influence of various physicochemical properties on biological activity.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like this compound and its analogs, a pharmacophore model might consist of features such as hydrogen bond donors (from the hydroxyl groups), a hydrogen bond acceptor (from the methoxy (B1213986) group), and an aromatic ring.
This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. Furthermore, it guides the lead optimization process by suggesting specific structural modifications to enhance interactions with the target. For example, the model might indicate that increasing the distance between a hydrogen bond donor and the aromatic ring could improve activity, leading to the design of new analogs with longer side chains.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Design and Synthesis of Analogs and Derivatives
The rational design of analogs and derivatives of 2-(3-Hydroxypropyl)-5-methoxyphenol involves strategic modifications to its core structure. These modifications typically target the hydroxypropyl chain, the phenolic ring, and the potential for creating hybrid compounds.
Alteration of Chain Length: Synthesizing analogs with shorter (ethyl, methyl) or longer (butyl, pentyl) alkyl chains can provide insights into the optimal distance required for interaction with a biological target.
Introduction of Functional Groups: The terminal hydroxyl group can be replaced with other functional groups such as an amino, carboxyl, or ether group. For instance, the synthesis of 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol introduces a diol functionality, which could enhance water solubility and introduce new hydrogen bonding interactions. nih.gov
Modification of the Propyl Linker: Introducing rigidity or flexibility through the incorporation of double bonds or cyclic structures within the chain can help to understand the conformational requirements for activity.
These modifications are typically achieved through standard organic synthesis protocols, often starting from a protected form of the parent phenol (B47542).
The substitution pattern on the phenolic ring plays a crucial role in the electronic and lipophilic properties of the molecule, thereby influencing its biological activity. Researchers have investigated:
Positional Isomers of the Methoxy (B1213986) Group: Moving the methoxy group to different positions on the benzene (B151609) ring can significantly impact activity. Studies on related dimethoxyphenyl compounds have shown that the relative positions of the methoxy groups are critical for receptor affinity and selectivity. For example, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group led to a 20-fold decrease in agonist potency at the 5-HT2A receptor, while deleting the 2-methoxy group resulted in a more than 500-fold drop in potency. nih.gov
Introduction of Additional Substituents: Adding other functional groups like halogens, nitro groups, or additional alkyl or alkoxy groups to the ring can modulate the molecule's properties. For instance, the introduction of a bromo substituent on the phenolic ring of some compounds has been shown to enhance agonist potency at serotonin (B10506) receptors. nih.gov
Demethylation or Replacement of the Methoxy Group: Converting the methoxy group to a hydroxyl group or replacing it with other alkyl ethers can alter the hydrogen-bonding capacity and lipophilicity of the compound.
The synthesis of these analogs often involves electrophilic aromatic substitution reactions on the parent phenol or the use of appropriately substituted starting materials.
Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a strategy to develop compounds with dual or enhanced activity. This approach involves linking the core structure to another bioactive moiety through a suitable linker. For example, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar phenolic core, demonstrated that combining the phenolic part with a benzenesulfonamide (B165840) moiety resulted in potent and selective inhibitors of 12-lipoxygenase. nih.gov This suggests that hybrid compounds of this compound could be designed to target specific enzymes or receptors by incorporating a pharmacophore known to interact with them.
Systematic SAR Analysis
Systematic structure-activity relationship (SAR) analysis is essential to correlate the chemical modifications with the resulting biological activity. This analysis provides a roadmap for designing more effective and selective compounds.
The biological activity of derivatives is highly dependent on the nature and position of the functional groups. While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from related structures.
| Modification | Position | Observed/Expected Impact on Activity | Reference |
| Deletion of Methoxy Group | 2-position | Significant decrease in potency | nih.gov |
| Deletion of Methoxy Group | 5-position | Moderate decrease in potency | nih.gov |
| Introduction of Bromo Group | 4-position | Increased agonist potency at 5-HT2 receptors | nih.gov |
| Conversion to Sulfonamide Hybrid | - | Potent and selective 12-lipoxygenase inhibition | nih.gov |
This table is illustrative and based on findings from structurally related compounds. Specific data for this compound derivatives would require dedicated experimental studies.
Since the hydroxypropyl chain contains a chiral center if the hydroxyl group is not at the terminal position, or if other substituents create a stereocenter, the stereochemistry of the molecule can have a profound impact on its biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and even toxicities. nih.gov
Prodrug Strategies for Enhanced Delivery
Prodrug design is a versatile strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of pharmacologically active compounds. For this compound, a compound with two key functional groups amenable to chemical modification—a phenolic hydroxyl group and a primary alcohol on the propyl side chain—various prodrug strategies can be envisioned to enhance its delivery and bioavailability. These strategies primarily involve the chemical modification of these hydroxyl groups to form bioreversible linkages, which would be cleaved in vivo to release the active parent drug.
The primary goals for designing prodrugs of this compound would be to modulate its solubility (either aqueous or lipid) and improve its permeability across biological membranes. The phenolic hydroxyl group is a common target for prodrug modification. nih.gov Classical prodrug design often involves creating esters, carbonates, carbamates, phosphates, or ethers at the phenolic position. nih.gov These modifications can mask the polar phenolic group, thereby increasing lipophilicity and potentially enhancing passive diffusion across the gastrointestinal tract or the blood-brain barrier.
For instance, esterification of the phenolic hydroxyl group can significantly increase the lipophilicity of the molecule. A variety of promoieties could be utilized, ranging from simple alkyl or aryl esters to more complex structures designed for specific enzymatic targeting. Similarly, converting the phenolic hydroxyl into a carbonate or carbamate (B1207046) can also serve to increase lipophilicity and improve membrane permeability.
Another approach involves the attachment of hydrophilic promoieties to increase aqueous solubility. This is particularly useful if the parent drug's absorption is limited by its poor solubility in gastrointestinal fluids. Phosphate esters are a common choice for this purpose, as they are highly water-soluble and can be cleaved by endogenous phosphatases to release the active drug. mdpi.com
More advanced, targeted prodrug strategies could also be employed. This involves attaching promoieties that are recognized by specific enzymes or transporters present in target tissues or cells. nih.gov For example, certain amino acid promoieties can be designed to be substrates for transporters like the peptide transporters (PEPT1/2), thereby facilitating active transport across the intestinal epithelium.
The following table outlines several potential prodrug strategies for this compound, detailing the type of prodrug, the site of modification, the nature of the promoiety, and the intended enhancement in delivery.
| Prodrug Type | Modification Site | Promoiety Example | Potential Enhancement | Bioreversible Cleavage Mechanism |
| Ester Prodrug | Phenolic Hydroxyl | Acetyl, Pivaloyl | Increased Lipophilicity, Passive Diffusion | Esterases |
| Carbonate Prodrug | Phenolic Hydroxyl | Ethyl Carbonate | Increased Lipophilicity | Esterases |
| Carbamate Prodrug | Phenolic Hydroxyl | N,N-Dimethylcarbamoyl | Increased Lipophilicity, Metabolic Stability | Amidases, Esterases |
| Phosphate Ester Prodrug | Phenolic Hydroxyl or Propyl Hydroxyl | Monophosphate | Increased Aqueous Solubility | Alkaline Phosphatases |
| Amino Acid Conjugate | Phenolic Hydroxyl or Propyl Hydroxyl | L-Valine Ester | Targeted uptake via amino acid transporters | Esterases |
| Alkyloxycarbonyloxymethyl (AOCOM) Ether | Phenolic Hydroxyl | Methoxycarbonyloxymethyl | Increased Lipophilicity and Enzymatic Lability | Esterases |
| (Acetoxy)methyl Iminodiacetate Prodrug | Phenolic Hydroxyl | (Acetoxy)methyl iminodiacetate | Increased potency against biofilms | Esterases |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation
Chromatographic methods are fundamental for isolating 2-(3-Hydroxypropyl)-5-methoxyphenol from other compounds present in a sample, a critical step before its quantification. The choice of technique depends on the compound's volatility and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound. researchgate.netresearchsolutions.comakjournals.com Reversed-phase HPLC (RP-HPLC) is the most frequently utilized method for separating these types of compounds. acs.org This approach typically employs a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water with an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with the addition of an acid like formic or acetic acid to improve peak shape and resolution. akjournals.comacs.orgnih.gov
Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for analyzing complex phenolic fractions. researchsolutions.com The increased efficiency of UPLC allows for better separation of structurally similar compounds, which is often a challenge in the analysis of natural product extracts or biological samples.
The selection of the detector is also critical. A Diode Array Detector (DAD) is commonly used for the routine analysis of phenolic compounds as it provides spectral information across a range of wavelengths, aiding in identification. acs.orgnih.gov
Table 1: Comparison of Typical HPLC and UPLC Parameters for Phenolic Compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Typical Column Dimensions | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm |
| Operating Pressure | 400 - 600 bar | 1000 - 1500 bar |
| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., < 10 min) |
| Solvent Consumption | Higher | Lower |
| Resolution | Good | Excellent |
| Sensitivity | Good | High |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. However, phenolic compounds like this compound are often non-volatile due to their polar hydroxyl groups. mdpi.com To overcome this limitation, a derivatization step is necessary to convert the non-volatile phenol (B47542) into a more volatile derivative. mdpi.comnih.gov
This process involves chemically modifying the hydroxyl group to reduce its polarity and increase its volatility. nih.gov Common derivatization techniques include silylation, where a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com Another method is acylation, which can be performed using reagents like acetic anhydride. gnest.org
Once derivatized, the resulting volatile compound can be readily analyzed by GC. The separation occurs in a capillary column, and the choice of the stationary phase is critical for achieving good resolution.
Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds
| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate (B1210297) ester (-O-C(O)CH₃) |
| Alkylation | Methylating agents | Hydroxyl (-OH) | Methyl ether (-OCH₃) |
Supercritical Fluid Chromatography (SFC) for Complex Mixtures
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govshimadzu.com SFC offers several advantages, including faster analysis times and lower solvent consumption compared to HPLC, making it a "greener" alternative. chromatographyonline.com
For the analysis of polar compounds like phenols, a modifier, such as methanol or another alcohol, is typically added to the supercritical CO2 mobile phase to increase its solvating power. shimadzu.comchromatographytoday.com SFC is particularly well-suited for the separation of complex mixtures and for chiral separations. chromatographyonline.comnih.gov While its application to a broad range of polyphenols is still developing, SFC shows promise, especially in areas where traditional LC faces challenges, such as with highly polar analytes. chromatographyonline.com The technique can be effectively coupled with mass spectrometry for enhanced detection and identification.
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and selective means of identifying and quantifying specific compounds.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex matrices. In this technique, the eluent from the HPLC or UPLC system is introduced into the mass spectrometer. The compound of interest, in this case, this compound, is first ionized, typically using electrospray ionization (ESI).
The resulting molecular ion is then selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the detection and quantification of the target compound at very low concentrations. This capability is essential for metabolite profiling studies, where the concentrations of metabolites can be extremely low.
GC-MS for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of volatile compounds. mdpi.com Following separation by GC, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the abundance of various fragment ions, serves as a chemical fingerprint for the compound, allowing for its positive identification. nih.gov
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target compound. This significantly enhances the sensitivity and selectivity of the analysis, enabling accurate quantification even in the presence of co-eluting impurities.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in complex matrices. The most prominent of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization is often a necessary step to increase their volatility and improve their chromatographic behavior. A study on the measurement of related methoxyphenol compounds in plasma utilized a derivatization step with t-butyldimethylsilylimidazole after an initial propionylation to facilitate extraction. nih.gov The single major fragment ion from the derivatized metabolite is then monitored for quantification, providing high sensitivity in the picomole per milliliter range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become a cornerstone in bioanalytical and environmental analysis due to its high sensitivity and specificity, often without the need for derivatization. For compounds similar to this compound, such as dilignols, LC-electrospray ionization-MS/MS (LC-ESI-MS/MS) has been successfully employed for their identification. nih.gov The method is based on the generation of ammonium (B1175870) adduct ions and their subsequent fragmentation patterns, which allows for detailed structural elucidation. nih.gov In the analysis of a related compound, 4-hydroxy-3-methoxyphenylethylene glycol (MHPG) sulfate (B86663) in urine, an LC-MS/MS method was developed that involved a simple dilution of the sample followed by direct injection into the system. nih.gov
Method Validation for Accuracy, Precision, and Sensitivity
The validation of an analytical method is crucial to ensure that the generated data is reliable and fit for its intended purpose. Key validation parameters include accuracy, precision, and sensitivity (limit of detection and quantification).
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In a validation study for an HPLC method to quantify the related compound coniferyl alcohol, the method was found to have good accuracy and precision. repec.org Similarly, an LC-MS/MS method for the determination of MHPG sulfate in urine demonstrated excellent accuracy, with values ranging from 97% to 103% of the expected concentrations, and high precision, with the coefficient of variation (CV) ranging from 1.9% to 9.7%. nih.gov
Sensitivity (Limit of Detection and Limit of Quantification): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For the GC-MS analysis of related methoxyphenols, a sensitivity of approximately 3-5 pmol/mL was achieved. nih.gov
The following table provides a hypothetical example of method validation data for the analysis of this compound, based on typical values reported for similar compounds.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 98.5% |
| Precision (RSD%) | < 15% | 6.2% |
| Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 1.5 ng/mL |
Sample Preparation and Matrix Effects in Biological and Environmental Samples
The analysis of this compound in biological and environmental samples is often complicated by the presence of other interfering substances, collectively known as the sample matrix. These matrix components can significantly impact the accuracy and sensitivity of the analysis, a phenomenon known as the matrix effect.
Sample Preparation: The primary goal of sample preparation is to remove these interfering components and to concentrate the analyte of interest. Common techniques include:
Direct Injection: This involves minimal sample handling, often just dilution, before injection into the analytical instrument. nih.gov While simple and fast, it can lead to significant matrix effects.
Protein Precipitation (PP): For biological samples like plasma, this technique uses organic solvents (e.g., acetonitrile) or acids to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It utilizes a solid sorbent to selectively retain the analyte while the matrix components are washed away. nih.govenvirotech-online.com Different types of SPE cartridges are available, and the choice depends on the chemical properties of the analyte and the nature of the matrix. bohrium.com
Matrix Effects: Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to underestimation or overestimation of the analyte concentration, respectively. The extent of the matrix effect is highly dependent on the sample type, the sample preparation method, and the ionization source used. nih.gov For instance, electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). nih.gov Studies on urine analysis have shown that direct injection can lead to severe signal suppression for many analytes. bohrium.com Therefore, more extensive sample cleanup methods like SPE are often necessary to mitigate matrix effects, especially when analyzing trace levels of compounds in complex biological fluids like plasma and urine. nih.govbohrium.com
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Activities
The core structure of 2-(3-Hydroxypropyl)-5-methoxyphenol, featuring a phenol (B47542) ring with hydroxyl and methoxy (B1213986) substituents, is a common motif in many bioactive natural products. Research into structurally similar compounds suggests several promising avenues for investigation. For instance, derivatives of methoxyphenol have been shown to possess significant anti-cancer properties. A study on (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a related compound, demonstrated its ability to inhibit the growth of colon cancer cells in vitro and in vivo. nih.gov This compound was found to induce apoptosis (programmed cell death) by activating death receptors on cancer cells and inhibiting key signaling pathways like STAT3 and NF-κB. nih.gov
Furthermore, the general class of phenolic compounds is known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. mdpi.comnih.gov The ability of phenolics to interfere with bacterial cell wall integrity and inhibit key enzymes is a foundational aspect of their antimicrobial potential. nih.gov Future research could focus on screening this compound for similar activities, potentially revealing it as a lead compound for developing new therapeutic agents. Investigations into its effects on cellular pathways related to inflammation and oxidative stress would be a logical next step in characterizing its biological profile.
Development of Targeted Delivery Systems (e.g., Nanoencapsulation for related compounds)
A significant challenge for the application of many phenolic compounds is their limited bioavailability, often due to poor water solubility, low membrane permeability, and chemical instability. mdpi.commdpi.com Encapsulation technology, particularly nanoencapsulation, has emerged as a promising strategy to overcome these limitations for related hydrophilic and lipophilic polyphenols. mdpi.comebrary.netrsc.org This approach involves enclosing the bioactive compound within a nanocarrier, which can protect it from degradation, enhance its solubility, and facilitate controlled and targeted release. ebrary.netresearchgate.net
Various nanocarrier systems have been successfully employed for other phenolic compounds like curcumin, quercetin, and resveratrol, and could be adapted for this compound. mdpi.comrsc.orgmdpi.com These systems improve the physicochemical stability of the active compounds and enhance their absorption. mdpi.com The selection of an appropriate nanoencapsulation method and wall material is crucial and depends on the specific properties of the compound and its intended application. researchgate.net
Interactive Data Table: Comparison of Nanocarrier Systems for Phenolic Compound Delivery
| Carrier System | Description | Advantages for Phenolic Compounds | Key Materials |
| Liposomes | Vesicles composed of one or more phospholipid bilayers. | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds; enhances cellular uptake. mdpi.commdpi.comnih.gov | Phospholipids (e.g., phosphatidylcholine), Cholesterol |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High loading capacity for lipophilic compounds; improves solubility and bioavailability; enhances skin permeation. rsc.orgmdpi.com | Carrier oils (e.g., coconut, sunflower), Surfactants (e.g., Quillaja saponin) |
| Polymeric Nanoparticles | Solid particles or capsules made from natural or synthetic polymers. | High stability; provides controlled and sustained release; can be functionalized for targeting. mdpi.com | Chitosan, Alginate, Maltodextrin, PLGA |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering an alternative to polymeric nanoparticles and emulsions. | Good biocompatibility; controlled release; protects labile drugs from degradation. nih.govmdpi.com | Solid lipids (e.g., tristearin), Surfactants |
Sustainable Production and Biocatalytic Synthesis
The shift towards greener and more sustainable chemical processes is a major trend in the pharmaceutical and chemical industries. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly efficient and environmentally friendly alternative to traditional synthetic methods. nih.govrsc.org This approach leverages the high selectivity and efficiency of enzymes, often operating under mild conditions. rsc.org
For the synthesis of this compound, biocatalytic routes could be explored. For example, enzymes like cholesterol oxidase from Rhodococcus species have been used for the targeted oxidation of sterols to produce pharmacologically relevant compounds. nih.gov Similarly, specific enzymes such as transferases, hydrolases, or oxidoreductases could be identified or engineered to perform key steps in the synthesis of the target molecule or its precursors. nih.gov Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, can also be employed to create efficient and selective synthesis pathways for complex molecules. nih.gov Research into the enzymatic synthesis of related methoxyphenols has shown that oxidation of precursors can yield the desired products, suggesting that biocatalytic oxidation could be a viable and sustainable production method. google.com
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. Multi-omics technologies, which involve the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provide a powerful, systems-level approach to achieve this. nih.gov
By treating cells or model organisms with this compound and subsequently applying omics technologies, researchers can obtain a comprehensive snapshot of the resulting molecular changes. For example, transcriptomics could identify genes whose expression is up- or down-regulated by the compound, while proteomics could reveal changes in protein levels and post-translational modifications. Metabolomics would highlight alterations in cellular metabolic pathways. Integrating these different layers of data can help identify the specific signaling pathways and molecular targets modulated by the compound, offering a holistic understanding of its biological function. nih.gov This approach moves beyond studying a single endpoint and allows for the discovery of novel mechanisms and potential off-target effects.
Computational Design of Advanced Derivatives
Computational chemistry and in-silico modeling are indispensable tools in modern drug discovery and development. These methods can be used to predict the biological activity of novel molecules and to design advanced derivatives with improved properties. For a compound like this compound, computational approaches can guide the synthesis of new analogues with enhanced potency, selectivity, or better pharmacokinetic profiles.
Molecular docking studies, for example, can predict how a molecule binds to the active site of a specific protein target. This was used to show how a derivative of methoxyphenol could directly bind to the STAT3 and NF-κB p50 subunits, explaining its anti-cancer activity. nih.gov By modifying the structure of the parent compound—for instance, by altering the length of the alkyl chain, or changing the position or number of hydroxyl and methoxy groups—researchers can computationally screen a large library of virtual derivatives to identify those with the most promising binding characteristics. This rational design approach can significantly accelerate the discovery of more effective compounds and reduce the need for extensive, time-consuming laboratory screening. nih.gov
Interactive Data Table: Computational Approaches in Derivative Design
| Computational Method | Application | Potential Outcome for Derivative Design |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Identify key interactions; guide modifications to improve binding affinity and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the physicochemical properties of compounds with their biological activities. | Predict the activity of unsynthesized derivatives; identify key structural features for activity. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | Assess the stability of the binding pose predicted by docking; understand dynamic interactions. |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Prioritize derivatives with favorable drug-like properties for synthesis and testing. |
Addressing Current Research Gaps and Challenges
Despite the potential of this compound and related compounds, several research gaps and challenges need to be addressed to advance their development.
Lack of Isomer-Specific Research: The primary challenge is the scarcity of studies focused specifically on the this compound isomer. Most available data is on related structures, necessitating foundational research to characterize its unique physicochemical properties and biological activities.
Bioavailability and Stability: Like many phenolic compounds, poor bioavailability remains a critical hurdle. mdpi.comnih.gov While nanoencapsulation offers a solution, optimizing these delivery systems for this specific molecule requires significant research and development. mdpi.com
Scalability of Synthesis: Developing sustainable and economically viable methods for large-scale production is essential for any potential commercial application. While biocatalysis is promising, scaling up enzymatic processes from the lab to an industrial scale presents its own set of challenges. nih.gov
Mechanism of Action: A detailed understanding of the molecular mechanisms underlying the biological effects of this compound is still lacking. Comprehensive mechanistic studies using omics and other advanced techniques are required to identify its cellular targets and pathways. nih.gov
Validation of Computational Models: While in-silico methods can accelerate research, their predictions must be validated through experimental testing. nih.gov A continuous feedback loop between computational design and biological evaluation is crucial for the successful development of advanced derivatives.
Addressing these gaps through focused, multidisciplinary research will be key to unlocking the full potential of this compound and its future applications in medicine and biotechnology.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Hydroxypropyl)-5-methoxyphenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions using 5-methoxyphenol derivatives and 3-hydroxypropyl precursors. Optimization involves controlling temperature (60–80°C) and using catalysts like BF₃·Et₂O to enhance regioselectivity . Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric ratios of reactants (1:1.2 molar ratio of phenol to alkylating agent) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the phenolic hydroxyl and methoxy group positions, with typical shifts at δ 6.5–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 211.12). Purity assessment via HPLC (C18 column, methanol/water mobile phase) and melting point determination (e.g., 85–89°C) are recommended .
Advanced Research Questions
Q. How can researchers evaluate the compound's potential anti-cancer activity, and what in vitro models are appropriate?
- Methodological Answer : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., pancreatic carcinoma cells). Compare IC₅₀ values of the compound with metal complexes (e.g., cobalt or copper derivatives of benzothiazolyl-methoxyphenol ligands, which show IC₅₀ values <10 μM in pancreatic cancer models) . Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Validate selectivity via parallel testing on non-cancerous cell lines (e.g., HEK293) .
Table 1 : Comparative anti-cancer activity of related compounds
| Compound | IC₅₀ (μM) | Target Cell Line | Reference |
|---|---|---|---|
| 2HA-Co (Cobalt complex) | 8.2 | Pancreatic | |
| 2HA-Cu (Copper complex) | 9.5 | Pancreatic | |
| Parent phenol derivative | >50 | Pancreatic |
Q. How can researchers address contradictions in crystallographic data during structure determination?
- Methodological Answer : Use SHELXTL or SHELXL programs for refinement, especially for resolving twinning or high thermal motion in the hydroxypropyl chain. Employ the Olex2 interface for visualizing electron density maps and validating hydrogen bonding (e.g., C—H···π interactions at 2.8–3.2 Å distances) . Cross-validate with spectroscopic data; discrepancies in methoxy group positioning may require revisiting the torsion angle restraints .
Q. What strategies mitigate interference from the compound's phenolic groups in biological assays?
- Methodological Answer : Protect the phenolic hydroxyl via acetylation (using acetic anhydride/pyridine) during assay setup to prevent oxidation or nonspecific binding. Use chelating agents (e.g., EDTA) in buffer solutions to minimize metal-catalyzed degradation . For fluorescence-based assays, select excitation/emission wavelengths outside the compound’s UV-Vis absorption range (e.g., λ > 300 nm) .
Experimental Design & Data Analysis
Q. How to design a study investigating the compound’s antioxidant mechanisms?
- Methodological Answer : Employ DPPH and ABTS radical scavenging assays to quantify antioxidant capacity (EC₅₀ values). Pair with LC-MS to identify oxidation products (e.g., quinones or dimerized species). For mechanistic insights, use ESR spectroscopy to detect radical intermediates and DFT calculations to model electron transfer pathways .
Q. What statistical approaches resolve batch-to-batch variability in synthesis yield?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical variables (e.g., catalyst purity, humidity). Use a central composite design (CCD) for response surface methodology (RSM) to optimize parameters like reaction time and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
